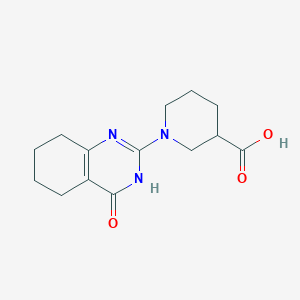

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H19N3O3 |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

1-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C14H19N3O3/c18-12-10-5-1-2-6-11(10)15-14(16-12)17-7-3-4-9(8-17)13(19)20/h9H,1-8H2,(H,19,20)(H,15,16,18) |

InChI Key |

REQWWOBRLNNDFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3CCCC(C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Hexahydroquinazolinone Core

The hexahydroquinazolinone moiety is typically synthesized via cyclocondensation of cyclohexenone derivatives with urea or thiourea analogs. For example:

-

Step 1 : Reaction of 3,4,5,6,7,8-hexahydroquinazolin-4-one precursors with thiourea in acidic media yields 2-thiol-substituted intermediates.

-

Step 2 : Hydrazinolysis of 4-aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline-2-thiol generates hydrazine derivatives, which are acetylated to form triazoloquinazoline frameworks.

-

Starting Material : 4-Aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline-2-thiol.

-

Reagents : Hydrazine hydrate (excess), acetic anhydride.

-

Conditions : Reflux in ethanol for 6–12 hours.

-

Yield : 65–85% after purification.

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10% w/w) |

| Temperature | 25–30°C |

| Hydrogen Pressure | 3–4 atm |

| Yield | 70–78% |

Coupling Reactions for Amide Bond Formation

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of piperidine-3-carboxylic acid for amide bond formation with the hexahydroquinazolinone amine.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| HATU (1.5 equiv) | DMF | 23°C | 5 h | 38% |

| BOPCl (1.5 equiv) | DCM | 23°C | 48 h | 28% |

| DCC (2 equiv) | DCM | 23°C | 4 h | 28% |

Key Insight : HATU outperforms BOPCl and DCC in coupling efficiency but requires careful pH control.

Solid-Phase Synthesis

Polystyrene-supported HOBt facilitates coupling in heterogeneous systems, improving purity and reducing side reactions:

-

Activation : Carboxylic acid (hexahydroquinazolinone) is converted to a polymer-bound activated ester using PyBrop.

-

Coupling : Amine (piperidine-3-carboxylic acid derivative) is added to release the target amide.

Cyclization and Ring-Closure Strategies

Gould-Jacobs Cyclization

This method constructs the quinazolinone ring via thermal cyclization of malonic acid derivatives:

-

Step 1 : Diethyl malonate reacts with aniline derivatives under reflux in diphenyl ether.

-

Step 2 : Hydrolysis with aqueous NaOH yields the carboxylic acid intermediate.

-

Starting Material : Diethyl (2-aminobenzoyl)malonate.

-

Conditions : Reflux in diphenyl ether at 240°C for 4 hours.

-

Yield : 77% after recrystallization.

Acid-Catalyzed Cyclization

Concentrated hydrochloric acid (28–35% w/w) promotes simultaneous hydrolysis and cyclization, avoiding chiral resolving agents.

-

Substrate : 3-Piperidineformamide hydrochloride.

-

Reagent : HCl (35% w/w).

-

Conditions : 60–65°C for 3 hours.

-

Yield : 39–57% with 99.4% enantiomeric excess (ee).

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinazoline and piperidine structures can effectively inhibit bacterial growth against various strains including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study: Antimicrobial Screening

In a study published in RSC Advances, several synthesized compounds were tested for their antibacterial activity. Compounds containing the hexahydroquinazoline moiety showed notable efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 6.25 µg/mL for some derivatives, indicating their potential as future therapeutic agents against tuberculosis and other bacterial infections .

Anti-Cancer Potential

The structural characteristics of this compound suggest potential applications in cancer treatment. The compound's ability to interact with various biological targets can be explored for its cytotoxic effects on cancer cells.

Case Study: Cytotoxicity Assays

In a recent publication examining related compounds, it was found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. The study utilized assays to evaluate cell viability post-treatment with the compounds. Results indicated that some derivatives led to reduced cell proliferation in breast cancer and lung cancer cell lines .

Drug Design and Development

The unique chemical structure of this compound makes it a valuable scaffold for drug design. Researchers are investigating modifications to enhance its pharmacological properties and reduce toxicity.

Insights from Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies help in understanding how structural modifications can improve efficacy and selectivity against specific diseases .

Mechanism of Action

The mechanism of action of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s therapeutic effects. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its hexahydroquinazolinone core and piperidine-3-carboxylic acid substituent. Key comparisons with analogs include:

Key Observations :

- The quinazolinone core is shared with MMP-9 inhibitors (e.g., ’s butanamide analog), but the target compound’s carboxylic acid may enhance polarity compared to thioether-linked derivatives.

Key Observations :

- The butanamide analog () exhibits strong MMP-9 inhibition (KD = 320 nM) and anti-metastatic effects, likely due to its thioether linker and aromatic substituent . The target compound’s carboxylic acid may confer distinct binding interactions (e.g., salt bridges with basic residues).

- Quinoxaline derivatives () lack direct activity data but share structural motifs with kinase inhibitors, suggesting divergent targets compared to quinazolinones .

- The quinoline derivative () highlights how carboxylic acid placement (e.g., at C3 of piperidine) can shift activity toward antibacterial pathways .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Ethyl and aromatic substituents (e.g., in and ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)piperidine-3-carboxylic acid (CAS No. 1710195-19-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 277.32 g/mol. The structure features a piperidine ring and a hexahydroquinazoline moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 1710195-19-9 |

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells by activating the intrinsic apoptotic pathway. A study demonstrated that the compound inhibited cell proliferation in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) at micromolar concentrations .

The mechanism through which this compound exerts its effects involves the inhibition of specific kinases involved in cell cycle regulation. It has been reported to inhibit the Eg5 motor protein, which is crucial for mitotic spindle formation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

- Study on HeLa Cells : In a controlled experiment, HeLa cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability. The IC50 value was determined to be approximately 10 µM after 48 hours of treatment .

- MCF-7 Breast Cancer Model : Another study focused on MCF-7 cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein expression supports the compound's role in promoting apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate solubility in DMSO and methanol at specified concentrations . Further studies are necessary to establish its bioavailability and metabolic pathways.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields?

The synthesis involves multi-step cyclization reactions. Critical parameters include:

- Catalysts and solvents : Use of Lewis acids (e.g., ZnCl₂) to facilitate ring closure and polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Reaction conditions : Reflux (100–120°C) for 6–12 hours ensures completion while maintaining solubility. Precise stoichiometric control of reagents minimizes side products .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water enhances purity (>95%) .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) confirms molecular formula .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (quinazolinone ring) validate functional groups .

Q. What safety protocols are critical during laboratory handling?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in the bicyclic system?

- 1H NMR :

- Piperidine protons : Multiplets at δ 1.5–2.5 ppm (axial/equatorial H) indicate chair conformation .

- Quinazolinone protons : Aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ 10.5 ppm, broad) confirm ring fusion .

- 13C NMR : Carbonyl signals at δ 170–175 ppm distinguish quinazolinone (C=O) from piperidine-3-carboxylic acid .

Q. What strategies mitigate competing side reactions during hexahydroquinazolinone core formation?

- Regioselective protection : Temporarily block the piperidine nitrogen with Boc groups to prevent unwanted nucleophilic attacks .

- Temperature control : Slow heating (2°C/min) reduces kinetic side products like open-chain intermediates .

- Catalyst optimization : Scandium triflate (Sc(OTf)₃) improves ring-closure efficiency vs. traditional Brønsted acids .

Q. How do structural modifications at the piperidine moiety influence pharmacological activity?

Q. How can computational modeling predict interactions with biological targets?

- Molecular docking : Use the compound’s InChI key (PubChem-derived) to simulate binding to aromatase (PDB: 3EQM). Key interactions include H-bonds with Glu-302 and π-π stacking with heme .

- MD simulations : Assess stability of the protein-ligand complex over 100 ns trajectories to prioritize synthesis targets .

Q. What are the challenges in interpreting mass spectrometry data for degradation products?

- Fragmentation patterns : Hexahydroquinazolinone ring cleavage produces ions at m/z 148 (C₈H₁₀N₂O) and m/z 130 (C₇H₈NO) .

- Isobaric interference : Differentiate oxidation products (e.g., N-oxide at m/z +16) via MS/MS collision-induced dissociation (CID) .

Methodological Guidelines

- Synthetic optimization : Prioritize stepwise monitoring via TLC and inline IR to identify bottlenecks .

- Data contradiction resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Biological assays : Use enzyme inhibition assays (e.g., aromatase microsomal assay) with IC₅₀ calculations to quantify activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.